molecular formula C17H14ClN3O4 B2855275 ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate CAS No. 1396773-33-3

ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate

Cat. No.: B2855275
CAS No.: 1396773-33-3
M. Wt: 359.77
InChI Key: QPQLBXJEYPXBQV-UHFFFAOYSA-N
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Description

Ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate is a useful research compound. Its molecular formula is C17H14ClN3O4 and its molecular weight is 359.77. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “ethyl [5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate” are currently unknown. This compound is a derivative of the 1,2,4-oxadiazole , which is known to exhibit a broad spectrum of biological activities . .

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with multiple receptors , suggesting that this compound may also interact with various targets to exert its effects.

Biochemical Pathways

1,2,4-oxadiazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may affect multiple biochemical pathways.

Pharmacokinetics

1,2,4-oxadiazole derivatives are known to have favorable pharmacokinetic properties .

Result of Action

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 2-[5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-2-24-15(23)10-21-9-11(7-8-14(21)22)17-19-16(20-25-17)12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQLBXJEYPXBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.